An In-Depth Technical Guide to 2-Chloropentane: Fundamental Properties and Characteristics
An In-Depth Technical Guide to 2-Chloropentane: Fundamental Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, and chemical reactivity of 2-Chloropentane (sec-Amyl chloride). The information is curated for professionals in scientific research and development, with a focus on delivering precise data and established experimental methodologies.
Core Chemical and Physical Properties
2-Chloropentane is a halogenated alkane with the chemical formula C₅H₁₁Cl.[1][2] It is a colorless, highly flammable liquid.[3][4] As a chiral molecule, it exists as two enantiomers, (R)- and (S)-2-chloropentane.[5] Its properties make it a useful model substrate in the study of nucleophilic substitution and elimination reaction mechanisms.[1]
Physical and Chemical Data Summary
The fundamental physical and chemical properties of 2-Chloropentane are summarized in the tables below for ease of reference and comparison.
Table 1: General and Physical Properties of 2-Chloropentane
| Property | Value | Source(s) |
| IUPAC Name | 2-chloropentane | [3][5] |
| CAS Number | 625-29-6 | [2][6] |
| Molecular Formula | C₅H₁₁Cl | [1][2][6] |
| Molecular Weight | 106.59 g/mol | [1][3][6] |
| Appearance | Colorless liquid | [4] |
| Density | ~0.87 g/mL at 25 °C | [1][7][8] |
| Boiling Point | 94-98 °C | [1][7][9] |
| Melting Point | -137 °C | [7][8] |
| Flash Point | 33 °F (0.6 °C) | [7][8] |
| Refractive Index (n20/D) | ~1.407 at 20 °C | [1][10] |
| Solubility in Water | Slightly soluble | [1] |
| Vapor Pressure | 48.7 mmHg | [3] |
Table 2: Safety and Hazard Information for 2-Chloropentane
| Hazard Statement | GHS Classification | Precautionary Statement Examples | Source(s) |
| H225: Highly flammable liquid and vapor | Flammable liquids (Category 2) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [3][11] |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P270: Do not eat, drink or smoke when using this product. | [3][11] |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3][11] |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][11] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of 2-Chloropentane.
Table 3: Key Spectroscopic Data for 2-Chloropentane
| Spectroscopy Type | Key Features and Observations | Source(s) |
| ¹H NMR (in CDCl₃) | Signals corresponding to the different proton environments are expected. A multiplet for the proton on the carbon bearing the chlorine (C2), and distinct signals for the methyl and methylene groups. One source provides the following data: δ=0.92 (3H, t, J=7.3 Hz), 1.36-1.58 (2H, m), 1.50 (3H, d, J=4.6 Hz), 1.62-1.76 (2H, m), 4.04 (1H, td, J=1.5, 6.5 Hz). | [3] |
| ¹³C NMR | Due to its structure, five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms in unique chemical environments. | [5][6] |
| Mass Spectrometry (MS) | The mass spectrum shows characteristic fragmentation patterns. Notably, large and nearly equally intense peaks are observed at m/z = 71 and m/z = 70. The peak at m/z=71 is an odd-electron ion, likely formed by the loss of a stable neutral molecule such as HCl from the molecular ion. The peak at m/z=70 is an even-electron ion. | [2][8] |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic C-H stretching and bending vibrations for an alkane. A key feature will be the C-Cl stretching vibration, typically observed in the 600-800 cm⁻¹ region. | [5] |
Chemical Reactivity and Mechanisms
2-Chloropentane is a classic secondary alkyl halide and serves as an excellent substrate for studying the competition between nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.
Nucleophilic Substitution Reactions
The reaction with a nucleophile can proceed via two different mechanisms:
-
Sₙ2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the carbon atom, and the chloride leaving group departs simultaneously.[12] This mechanism results in an inversion of stereochemistry at the chiral center.[12] It is favored by strong, small nucleophiles and polar aprotic solvents.[13]
-
Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a planar carbocation intermediate.[4] The first step, the formation of the carbocation, is the rate-determining step.[11] This mechanism leads to a racemic mixture of products and is favored by weak nucleophiles and polar protic solvents.[14]
Elimination Reactions
In the presence of a base, 2-Chloropentane can undergo dehydrohalogenation to form alkenes.
-
E2 (Bimolecular Elimination): This is a concerted, one-step reaction where the base removes a proton from a carbon adjacent to the carbon bearing the chlorine, and the chloride ion leaves simultaneously, forming a double bond.[1] The reaction follows Saytzeff's rule, where the more substituted alkene is the major product.[1] For example, reaction with a strong base like potassium hydroxide in ethanol will yield a mixture of pent-1-ene and pent-2-ene, with pent-2-ene being the major product.[9]
-
E1 (Unimolecular Elimination): This mechanism also proceeds through a carbocation intermediate, similar to the Sₙ1 reaction.[11] After the carbocation is formed, a weak base removes an adjacent proton to form the alkene.[15]
The interplay between these four mechanisms (Sₙ1, Sₙ2, E1, E2) is influenced by the strength of the nucleophile/base, the solvent, and the reaction temperature.
Experimental Protocols
Synthesis of 2-Chloropentane from 2-Pentanol
This protocol describes the synthesis of 2-Chloropentane from 2-Pentanol via a mesylate intermediate, which is then displaced by a chloride ion.[3]
Materials:
-
2-Pentanol
-
Pyridine
-
N,N-dimethylformamide (DMF)
-
Methanesulfonyl chloride (MsCl)
-
Acetic acid
-
Water
-
Sodium hydrogen carbonate
Procedure:
-
To a reactor at room temperature, add 2-Pentanol, pyridine, and DMF. Stir the mixture and cool to 0-5 °C.[3]
-
Slowly add methanesulfonyl chloride dropwise, maintaining the internal temperature at or below 10 °C.[3]
-
After the addition is complete, heat the reaction mixture to 60-65 °C and stir for approximately 11.5 hours.[3]
-
Cool the mixture to 30 °C and add acetic acid and water to induce phase separation. Remove the aqueous phase.[3]
-
Wash the organic phase with a solution of sodium hydrogen carbonate in water. Separate and remove the aqueous phase.[3]
-
Concentrate the resulting organic phase under reduced pressure.[3]
-
Purify the residue by distillation under reduced pressure to obtain 2-Chloropentane.[3]
Visualized Workflows and Relationships
Synthesis and Purification Workflow
The following diagram illustrates the logical flow of the synthesis and purification process described in the experimental protocol.
Caption: Workflow for the synthesis and purification of 2-Chloropentane.
Key Chemical Reactions of 2-Chloropentane
This diagram illustrates the primary reaction pathways for 2-Chloropentane when subjected to nucleophilic substitution or elimination conditions.
Caption: Major reaction pathways of 2-Chloropentane.
References
- 1. homework.study.com [homework.study.com]
- 2. brainly.com [brainly.com]
- 3. 2-CHLOROPENTANE synthesis - chemicalbook [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 2-Chloropentane | C5H11Cl | CID 12245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. brainly.com [brainly.com]
- 8. Pentane, 2-chloro- [webbook.nist.gov]
- 9. youtube.com [youtube.com]
- 10. Pentane, 2-chloro-2-methyl- [webbook.nist.gov]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 15. CK12-Foundation [flexbooks.ck12.org]
